4-Phenylpyridazine-3,6-diol
Overview
Description
It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry . The compound consists of a pyridazine ring substituted with a phenyl group and two hydroxyl groups at positions 3 and 6.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which 4-phenylpyridazine-3,6-diol belongs, have been found to interact with a wide range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylpyridazine-3,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-phenyl-1,2-diaminobenzene with glyoxylic acid, followed by cyclization to form the pyridazine ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Phenylpyridazine-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydropyridazine derivatives, and various substituted pyridazine compounds .
Scientific Research Applications
4-Phenylpyridazine-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group at position 3.
Phenylpyridazine: Similar structure but without hydroxyl groups.
Uniqueness
4-Phenylpyridazine-3,6-diol is unique due to the presence of both phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-phenyl-1,2-dihydropyridazine-3,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWZSEPVMPMNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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